molecular formula C12H13NO B11477180 Cyclohepta(c)pyrrol-6(2H)-one, 1,2,3-trimethyl- CAS No. 57015-32-4

Cyclohepta(c)pyrrol-6(2H)-one, 1,2,3-trimethyl-

Cat. No.: B11477180
CAS No.: 57015-32-4
M. Wt: 187.24 g/mol
InChI Key: LXIPJXZIVRJLCM-UHFFFAOYSA-N
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Description

1,2,3-Trimethyl-2-azaazulene-6-one is a heterocyclic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol It is a derivative of azaazulene, characterized by a fused five- and seven-membered ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trimethyl-2-azaazulene-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohepta[c]pyrrole derivatives with suitable reagents to form the desired azaazulene structure . The reaction conditions often involve the use of solvents such as ethanol or isopropanol, with the reaction mixture being heated to temperatures around 194-197°C .

Industrial Production Methods

Industrial production of 1,2,3-Trimethyl-2-azaazulene-6-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethyl-2-azaazulene-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,2,3-Trimethyl-2-azaazulene-6-one has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,2,3-Trimethyl-2-azaazulene-6-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Trimethyl-2H-cyclohepta[c]pyrrol-6-one
  • 2-(2-Hydroxyphenyl)-1-azaazulene
  • Cyclohepta[c]pyrrol-6(2H)-one

Uniqueness

1,2,3-Trimethyl-2-azaazulene-6-one stands out due to its specific substitution pattern and the stability of its fused ring system. This stability and the presence of multiple methyl groups confer unique chemical properties, making it particularly useful in various synthetic and research applications .

Biological Activity

Cyclohepta(c)pyrrol-6(2H)-one, 1,2,3-trimethyl- (CAS Number: 57015-32-4) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C₁₂H₁₃NO
  • Molecular Weight: 187.24 g/mol
  • CAS Registry Number: 57015-32-4

The unique fused ring structure of cyclohepta(c)pyrrol-6(2H)-one contributes to its distinct chemical and biological properties. The compound's molecular structure can influence its interactions with biological targets, leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that cyclohepta(c)pyrrol-6(2H)-one exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Cyclohepta(c)pyrrol-6(2H)-one has also been investigated for its anticancer properties. Studies involving various cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. For instance, in assays using human cancer cell lines such as HCT-116 (colon carcinoma) and others, the compound exhibited IC₅₀ values in the low micromolar range, indicating potent activity against tumor cells.

Cell Line IC₅₀ Value (µM) Mechanism of Action
HCT-1165.7Induction of apoptosis via mitochondrial pathway
MCF-7 (breast cancer)8.0Cell cycle arrest in G2/M phase
A549 (lung cancer)6.5Inhibition of tubulin polymerization

The biological activity of cyclohepta(c)pyrrol-6(2H)-one is attributed to its interaction with specific molecular targets within cells. Research suggests that the compound may modulate signaling pathways related to apoptosis and cell cycle regulation. For example:

  • Apoptosis Induction: The compound can trigger mitochondrial dysfunction leading to caspase activation.
  • Cell Cycle Arrest: It has been observed to cause G2/M phase arrest in cancer cells, preventing further proliferation.
  • Enzyme Inhibition: Cyclohepta(c)pyrrol-6(2H)-one may inhibit enzymes critical for tumor growth and survival.

Study on Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, cyclohepta(c)pyrrol-6(2H)-one was tested against a panel of 60 human cancer cell lines as part of the National Cancer Institute's drug screening program. The results indicated that several derivatives of this compound showed promising antiproliferative activity with GI₅₀ values ranging from 0.08 to 0.41 µM across different cancer types .

Antimicrobial Efficacy Assessment

A separate study focused on the antimicrobial properties of cyclohepta(c)pyrrol-6(2H)-one demonstrated effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) below 20 µg/mL . This highlights the compound's potential as a lead for developing new antimicrobial agents.

Properties

CAS No.

57015-32-4

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1,2,3-trimethylcyclohepta[c]pyrrol-6-one

InChI

InChI=1S/C12H13NO/c1-8-11-6-4-10(14)5-7-12(11)9(2)13(8)3/h4-7H,1-3H3

InChI Key

LXIPJXZIVRJLCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=O)C=CC2=C(N1C)C

Origin of Product

United States

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